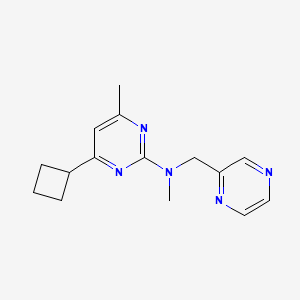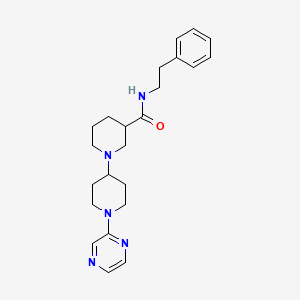![molecular formula C18H24N4O2 B5302214 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)
6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, also known as MPIN, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MPIN is a nicotinamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been studied extensively.
作用機序
The mechanism of action of 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been shown to have various biochemical and physiological effects. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been shown to increase the levels of acetylated histones, which are involved in the regulation of gene expression. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to increase the levels of antioxidant enzymes, which are involved in the regulation of oxidative stress. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the regulation of inflammation.
実験室実験の利点と制限
6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to have good pharmacokinetic properties. However, 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide also has some limitations, including its low water solubility and its potential to form aggregates.
将来の方向性
There are several future directions for the research of 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide. One future direction is to study the effects of 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide on other signaling pathways and cellular processes. Another future direction is to study the effects of 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide in animal models of various diseases. Additionally, the development of more efficient synthesis methods for 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide could lead to its wider use in scientific research.
合成法
6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been synthesized using several methods, including a one-pot synthesis method and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of nicotinamide with 2-methylpyrrolidine and 3-propylisoxazole in the presence of a catalyst. The microwave-assisted synthesis method involves the reaction of nicotinamide with 2-methylpyrrolidine and 3-propylisoxazole in the presence of a solvent and a microwave irradiation.
科学的研究の応用
6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to have neuroprotective effects and reduce inflammation in animal models.
特性
IUPAC Name |
6-(2-methylpyrrolidin-1-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-5-15-10-16(24-21-15)12-20-18(23)14-7-8-17(19-11-14)22-9-4-6-13(22)2/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEFGYLWTAJDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5302148.png)
![10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5302155.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)
![N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide](/img/structure/B5302166.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)

![6-[(diethylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5302194.png)
![4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5302203.png)
![N-{4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B5302208.png)

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302221.png)
